Europium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)-

説明

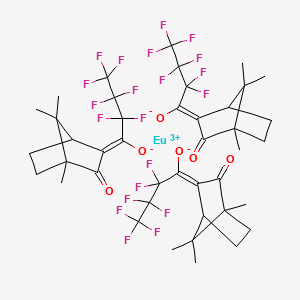

Molecular Structure and Composition The compound, often abbreviated as Eu(hfc)₃ (where "hfc" denotes the heptafluorobutanoyl-modified camphor ligand), features a europium(III) center coordinated by three bicyclo[2.2.1]heptan-2-one-derived ligands. Each ligand is substituted with a heptafluoro-1-oxobutyl group at the 3-position, introducing strong electron-withdrawing effects and enhancing the Lewis acidity of the europium ion . The bicyclic framework provides rigidity and stereochemical control, critical for applications in chiral recognition and enantiomeric enrichment .

特性

IUPAC Name |

europium(3+);(1Z)-2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C14H15F7O2.Eu/c3*1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21;/h3*6,23H,4-5H2,1-3H3;/q;;;+3/p-3/b3*9-7-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLKHVQPWGFXEG-NCJHBDPTSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.[Eu+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2(C(=O)/C(=C(\[O-])/C(F)(F)C(F)(F)C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(\[O-])/C(F)(F)C(F)(F)C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(\[O-])/C(F)(F)C(F)(F)C(F)(F)F)/C1CC2)C)C.[Eu+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H42EuF21O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897307 | |

| Record name | Europium tri[3-(heptafluoropropylhydroxymethylene)]-(+)-camphorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1193.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34788-82-4 | |

| Record name | Tris(3-(2,2,3,3,4,4,4-heptafluorobutyryl)bornane-2-onato-O,O')europium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034788824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium tri[3-(heptafluoropropylhydroxymethylene)]-(+)-camphorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Europium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)- is a complex organometallic compound that has garnered attention for its unique properties and potential biological applications. This article provides a comprehensive overview of its biological activity based on diverse research findings.

- Molecular Formula : C42H42EuF21O6

- Molecular Weight : 1193.72 g/mol

- Melting Point : 156-158 °C

- Storage Conditions : 2-8 °C

- Optical Activity : [α]20/D +158.0° in chloroform .

The biological activity of this europium complex primarily stems from its ability to interact with biological macromolecules and cellular systems. The heptafluorobutyloxy groups enhance its lipophilicity and facilitate membrane penetration, which can influence various biochemical pathways.

Antimicrobial Activity

Research indicates that europium complexes exhibit significant antimicrobial properties. For instance:

- The compound has shown effectiveness against a variety of bacterial strains due to its ability to disrupt bacterial cell membranes and inhibit metabolic functions .

Cytotoxicity

Studies have highlighted the cytotoxic effects of europium complexes on cancer cell lines:

- A notable study reported that europium tris(camporate) derivatives demonstrated selective cytotoxicity against human cancer cells while sparing normal cells .

Antioxidant Properties

The antioxidant capacity of europium complexes is attributed to their ability to scavenge free radicals:

- In vitro assays have demonstrated that these compounds can reduce oxidative stress markers in cellular models .

Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of europium tris(camporate) against pathogenic bacteria. The results indicated:

- Inhibition Zones : Significant inhibition zones were observed for Gram-positive and Gram-negative bacteria.

- Mechanism : The proposed mechanism involves the chelation of metal ions essential for bacterial growth .

Study 2: Cytotoxic Effects on Cancer Cells

In another study focusing on cancer therapy:

- Cell Lines Tested : Various human cancer cell lines were treated with the europium complex.

- Results : A dose-dependent decrease in cell viability was noted, with IC50 values indicating potent cytotoxic effects at low concentrations .

Data Table: Biological Activities Summary

科学的研究の応用

Analytical Chemistry Applications

One of the primary applications of this europium complex is as a NMR shift reagent . It is particularly useful in determining the enantiomeric purity of various compounds:

- Enantiomeric Purity Assessment :

This capability makes it a valuable tool in chiral resolution and asymmetric synthesis processes.

Material Science and Photonics

The unique photoluminescent properties of europium complexes have led to their exploration in material science:

- Luminescent Materials : Europium complexes are known for their red emission under UV light. This property is exploited in:

- Lighting Applications : Used in phosphors for LED technologies.

- Display Technologies : Enhances color quality in screens and monitors.

Case Study 1: Photoluminescent Properties

A study on the development of dinuclear Eu(III) complexes demonstrated enhanced photoluminescence when incorporated into polymer matrices. The ratio of europium complexes significantly influenced the luminescent efficiency, indicating potential for high-performance display applications .

Case Study 2: Chiral Resolution

Research utilizing europium tris(camporate) as an NMR shift reagent showed its effectiveness in determining the optical purity of various pharmaceutical intermediates. The results indicated a high degree of accuracy in distinguishing between enantiomers, which is crucial for drug development processes .

類似化合物との比較

Comparison with Similar Europium Compounds

Structural and Functional Analogues

Comparative Analysis

Ligand Substituents and Electronic Effects

- Eu(hfc)₃ : The heptafluoro-butyl group confers stronger electron-withdrawing effects compared to trifluoroacetyl (in Eu(tta)₃) or phenyl-β-diketonate ligands. This enhances the europium ion’s Lewis acidity, improving its ability to polarize substrate bonds in chiral recognition .

- [Eu(tta)₃(dpdp)]ₙ : The hexafluoroacetylacetonate ligand offers balanced electron withdrawal and π-conjugation, enabling efficient energy transfer for luminescence (quantum yield ~45%) .

Steric and Stereochemical Influence

- The bicyclo[2.2.1]heptane framework in Eu(hfc)₃ creates a rigid chiral environment, outperforming flexible β-diketonates in enantioselective applications. However, this rigidity limits substrate accessibility, reducing catalytic turnover .

- Phenyl-β-diketonates (e.g., C₃₀H₂₁EuF₉O₆) exhibit planar geometry, favoring π-π interactions for enhanced luminescence but poor stereochemical control .

Thermal and Chemical Stability

- Polymeric [Eu(tta)₃(dpdp)]ₙ shows superior thermal stability (>300°C) due to extended coordination networks, whereas monomeric Eu(hfc)₃ decomposes above 200°C .

- Fluorinated ligands generally improve oxidative stability; however, heptafluoro derivatives may hydrolyze under strongly acidic conditions .

Research Findings

- Eu(hfc)₃ : Demonstrated 98% extraction efficiency in electroflotation processes at pH 10–11 with anionic surfactants, highlighting its utility in rare-earth recovery .

- Phenyl-β-diketonate complexes : Achieve photoluminescence lifetimes >1 ms, making them ideal for time-gated imaging in biomedical assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。